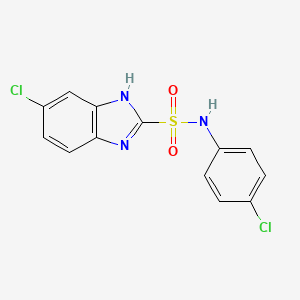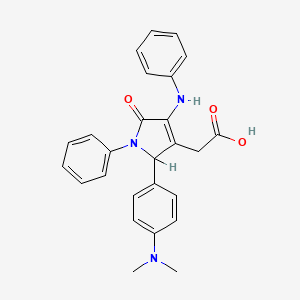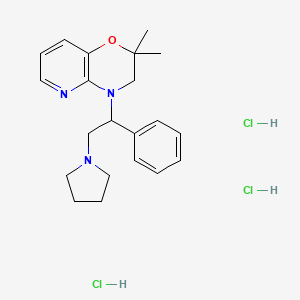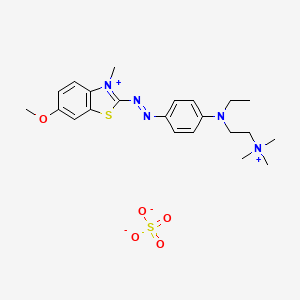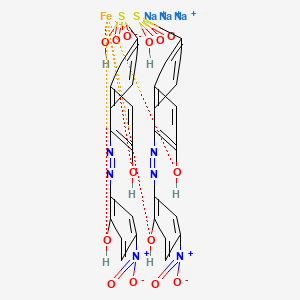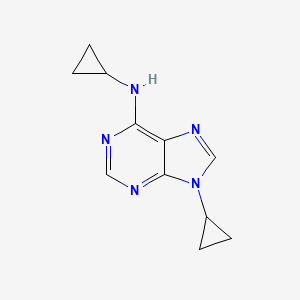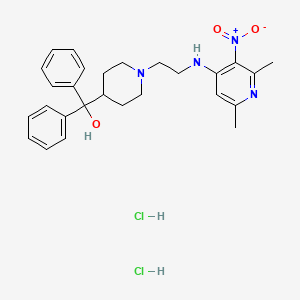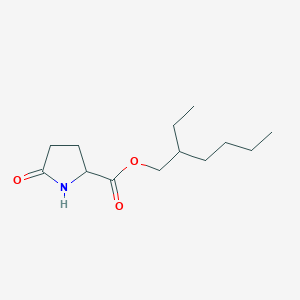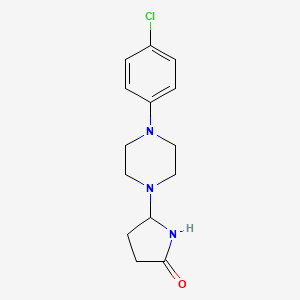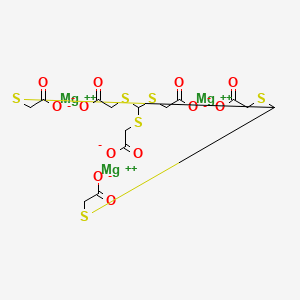
2-(4-(10H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-yl)-1-piperazinyl)ethanol 2-butenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(10H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-yl)-1-piperazinyl)ethanol 2-butenedioate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(10H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-yl)-1-piperazinyl)ethanol 2-butenedioate typically involves multi-step organic reactions. The process may start with the preparation of the core diazepine structure, followed by the introduction of the piperazine and ethanol groups. Common reagents used in these reactions include:
Starting Materials: Pyridine, thiophene, and diazepine derivatives.
Reagents: Reducing agents, oxidizing agents, and catalysts.
Conditions: Controlled temperature, pressure, and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study the interactions between heterocyclic compounds and biological macromolecules. It can also be used in the design of new drugs targeting specific enzymes or receptors.
Medicine
The compound’s potential medicinal applications include its use as a therapeutic agent for various diseases. Its structure suggests possible activity against neurological disorders, cancer, and infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(4-(10H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-yl)-1-piperazinyl)ethanol 2-butenedioate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.
Receptor Modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepines: Compounds with a similar core structure, used in various therapeutic applications.
Piperazines: Known for their use in medicinal chemistry, particularly in the development of antipsychotic and antiemetic drugs.
Thienopyridines: A class of compounds with antiplatelet activity, used in cardiovascular medicine.
Uniqueness
The uniqueness of 2-(4-(10H-Pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-yl)-1-piperazinyl)ethanol 2-butenedioate lies in its combination of structural features from different classes of compounds. This hybrid structure may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
82619-59-8 |
|---|---|
Formule moléculaire |
C20H23N5O5S |
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-[4-(5-thia-2,9,14-triazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaen-8-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H19N5OS.C4H4O4/c22-9-8-20-4-6-21(7-5-20)16-12-10-23-11-14(12)18-15-13(19-16)2-1-3-17-15;5-3(6)1-2-4(7)8/h1-3,10-11,22H,4-9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
KWMNMZCQPJGVAL-WLHGVMLRSA-N |
SMILES isomérique |
C1CN(CCN1CCO)C2=NC3=C(NC4=CSC=C42)N=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CN(CCN1CCO)C2=NC3=C(NC4=CSC=C42)N=CC=C3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



